Methylswertianin

Vue d'ensemble

Description

La méthylswertianine est un composé naturel présent dans la plante Swertia punicea Hemsl. Elle appartient à la famille des xanthones et a été identifiée pour ses activités biologiques significatives, notamment ses propriétés antidiabétiques. Ce composé est connu pour son potentiel à améliorer la résistance à l'insuline, ce qui en fait un candidat prometteur pour le traitement du diabète de type 2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méthylswertianine peut être isolée de Swertia mussotii en utilisant la chromatographie en contre-courant à haute vitesse (HSCCC). Cette méthode est privilégiée en raison de ses performances élevées et de son caractère respectueux de l'environnement . Le processus implique la séparation des xanthones, y compris la méthylswertianine, la swerchirine et la decussatine, à partir de la matière végétale.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la méthylswertianine ne soient pas largement documentées, l'isolement à partir de sources végétales reste une méthode principale. L'utilisation de la HSCCC et d'autres techniques chromatographiques garantit la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

Types de réactions : La méthylswertianine, étant un dérivé de xanthone, peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les groupes méthoxy et hydroxy.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut donner des alcools ou d'autres dérivés réduits.

4. Applications de la recherche scientifique

La méthylswertianine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée dans l'étude des dérivés de xanthone et de leurs propriétés chimiques.

Biologie : Les activités biologiques du composé, en particulier ses effets antidiabétiques, présentent un intérêt majeur.

Médecine : La méthylswertianine est étudiée pour son potentiel dans le traitement du diabète de type 2 en améliorant la résistance à l'insuline

Industrie : Les propriétés antioxydantes du composé le rendent utile dans diverses applications industrielles, notamment le développement de compléments alimentaires et de produits pharmaceutiques.

5. Mécanisme d'action

La méthylswertianine exerce ses effets antidiabétiques principalement en améliorant la résistance à l'insuline. Le composé interagit probablement avec les cibles moléculaires impliquées dans la voie de signalisation de l'insuline, améliorant la réponse de l'organisme à l'insuline. Ce mécanisme contribue à réduire les niveaux de glucose dans le sang et à améliorer le métabolisme global du glucose .

Composés similaires :

Swertianine : Un autre dérivé de xanthone trouvé dans la même espèce végétale.

Bellidifoline : Un composé avec des propriétés antidiabétiques similaires.

Swerchirine : Une autre xanthone ayant des activités biologiques.

Comparaison : La méthylswertianine est unique en raison de sa structure spécifique, qui comprend des groupes méthoxy et hydroxy qui contribuent à son activité biologique. Comparée à la swertianine et à la bellidifoline, la méthylswertianine a montré un effet plus marqué sur l'amélioration de la résistance à l'insuline, ce qui en fait un candidat plus puissant pour la recherche antidiabétique .

Applications De Recherche Scientifique

Methylswertianin is a xanthone found in the Swertia plant and has demonstrated potential therapeutic applications, particularly in managing diabetes .

Scientific Research Applications

Anti-Diabetic Effects:

- Improved Insulin Resistance this compound can improve insulin resistance by enhancing insulin signaling . Studies indicate that it increases the expression levels of insulin-receptor alpha subunit (InsR-alpha), insulin-receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K) .

- Regulation of Blood Glucose and Lipids Research on STZ-induced type 2 diabetic mice showed that this compound significantly reduces fasting blood glucose (FBG), improves oral glucose tolerance, and lowers fasting serum insulin (FINS) . It also helps in reducing total cholesterol (TC), low-density lipoprotein cholesterol (LDL), and triglyceride (TG) levels while increasing high-density lipoprotein cholesterol (HDL) concentrations .

- Hepatic Glycogen Content this compound increases hepatic glycogen content and modulates glucokinase (GK) and glucose-6-phosphatase (G6Pase) activities, further supporting its anti-diabetic potential .

- Alternative Agent Against Diabetes Mellitus Swertia bimaculata extracts, including this compound, have shown remarkable anti-diabetic activities by decreasing blood glucose levels, increasing serum insulin levels, and improving oral glucose tolerance . These extracts also improve insulin sensitivity and antioxidant capacity .

Other Potential Applications:

- Anticancer Potential Extracts containing this compound exhibit cytotoxic activity against cancer cell lines, indicating a potential role in cancer treatment .

- Separation and Purification this compound can be systematically isolated and purified from Swertia mussotii using high-speed counter-current chromatography (HSCCC) for further research and application .

Data Table: Effects of this compound on Diabetes Markers in Mice

| Parameter | Effect of this compound |

|---|---|

| Fasting Blood Glucose (FBG) | Significant reduction |

| Oral Glucose Tolerance | Improvement |

| Fasting Serum Insulin (FINS) | Lowered |

| Total Cholesterol (TC) | Reduced |

| LDL Cholesterol | Reduced |

| Triglycerides (TG) | Lowered |

| HDL Cholesterol | Increased |

| Insulin-Receptor Alpha Subunit | Increased expression levels |

| IRS-1 | Increased expression levels |

| PI3K | Increased expression levels |

| Hepatic Glycogen Content | Increased |

| Glucokinase (GK) Activities | Decreased |

| Glucose-6-Phosphatase | Increased |

Study on Type 2 Diabetic Mice

- Objective: To investigate the hypoglycemic and hypolipidemic effects of this compound and bellidifolin in STZ-induced type 2 diabetic mice.

- Method: Male BABL/c mice were treated with this compound and bellidifolin at doses of 200 and 100mg/kg body weight/day for 4 weeks.

- Results: Significant reduction in FBG, improved oral glucose tolerance, lowered FINS, reduced TC, LDL, and TG levels, and increased HDL concentrations were observed. The expression levels of InsR-alpha, IRS-1, and PI3K were also increased, along with improved hepatic glycogen content .

Study on Swertia bimaculata Extracts

- Objective: To evaluate the anti-diabetic activities of Swertia bimaculata extracts and corymbiferin in diabetic rats.

- Method: High-fat and sucrose-fed rats combined with low-dose streptozocin were treated with ethanol (ETH) and dichloromethane (DTH) extracts of Swertia bimaculata and corymbiferin.

- Results: DTH and corymbiferin displayed remarkable anti-diabetic activities, including decreased fasting blood glucose levels, increased serum insulin levels, and improved oral glucose tolerance. Improvements in insulin sensitivity, antioxidant capacity, and carbohydrate metabolism were also noted .

Study on cell line eahy926

- Objective: to analyze the biological effect of GE132+Natural on EA.hy 926 (normal human endothelial cell line).

- Method: The antiproliferative activity of GE132+Natural was tested on EA.hy 926 cell line

- Results: The results revealed high antiproliferative activity of GE132+Natural on the EA.hy 926 endothelial cell line in a dose-dependent manner .

Mécanisme D'action

Methylswertianin exerts its anti-diabetic effects primarily by improving insulin resistance. The compound likely interacts with molecular targets involved in the insulin signaling pathway, enhancing the body’s response to insulin. This mechanism helps in lowering blood glucose levels and improving overall glucose metabolism .

Comparaison Avec Des Composés Similaires

Swertianin: Another xanthone derivative found in the same plant species.

Bellidifolin: A compound with similar anti-diabetic properties.

Swerchirin: Another xanthone with biological activities.

Comparison: Methylswertianin is unique due to its specific structure, which includes methoxy and hydroxy groups that contribute to its biological activity. Compared to swertianin and bellidifolin, this compound has shown a more pronounced effect on improving insulin resistance, making it a more potent candidate for anti-diabetic research .

Activité Biologique

Methylswertianin is a xanthone derivative primarily isolated from various species of the Swertia genus, particularly Swertia punicea. This compound has garnered attention due to its diverse biological activities, notably its potential therapeutic effects in managing type 2 diabetes, anti-inflammatory properties, and hepatoprotective effects.

Antidiabetic Effects

This compound has been extensively studied for its antidiabetic properties. Research indicates that it may enhance insulin sensitivity and reduce blood glucose levels. A notable study demonstrated that this compound significantly improved glucose tolerance in diabetic rats, suggesting its potential as a therapeutic agent for type 2 diabetes management .

The antidiabetic effects of this compound are believed to be mediated through several mechanisms:

- Improvement of Insulin Resistance : this compound enhances insulin signaling pathways, thereby improving glucose uptake in peripheral tissues .

- Inhibition of Gluconeogenesis : It may reduce hepatic glucose production, contributing to lower blood sugar levels .

- PPARγ Agonism : In silico studies suggest that this compound acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose metabolism .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which may be beneficial in conditions like arthritis and other inflammatory diseases .

Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties. It has been shown to mitigate liver damage induced by toxic agents such as carbon tetrachloride (CCl4) through antioxidant mechanisms and modulation of liver enzyme activities .

Study on Diabetic Rats

A study involving Wistar rats fed a high-fructose diet demonstrated the efficacy of this compound in reducing hyperglycemia and hyperlipidemia. The rats were administered this compound at a dosage of 20 mg/kg for 12 weeks, resulting in significant reductions in serum glucose and lipid levels compared to control groups .

Table: Summary of Biological Activities of this compound

Propriétés

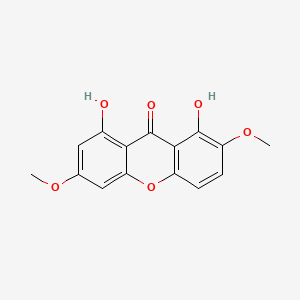

IUPAC Name |

1,8-dihydroxy-2,6-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-8(16)12-11(6-7)21-9-3-4-10(20-2)14(17)13(9)15(12)18/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUECEVJMPDNNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176709 | |

| Record name | Swertiaperennin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22172-17-4 | |

| Record name | 1,8-Dihydroxy-3,7-dimethoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22172-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertiaperennin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertiaperennin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.